molecular formula C9H7N3O2 B2657100 1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid CAS No. 128274-89-5

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B2657100
M. Wt: 189.174
InChI Key: AKRQXYOGUUHCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” belongs to a class of organic compounds known as heterocyclic compounds, specifically a subclass called imidazoles . Imidazoles are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” were not found, similar compounds have been involved in various chemical reactions. For example, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific molecular structure. For instance, a similar compound, 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, has a molecular formula of C9H9NO2 .

Scientific Research Applications

Functionalization Reactions

Research has explored the functionalization reactions of related compounds, demonstrating their potential in creating new chemical structures. For example, studies on 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its reaction with 2,3-Diaminopyridine reveal the formation of diverse products, including imidazo[4,5-b]pyridine derivatives. This highlights the versatility of related compounds in synthesizing new chemical entities with potential applications in material science and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Stable N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a robust platform for generating stable N-heterocyclic carbenes. This application is significant in catalysis and organic synthesis, where stable carbenes act as ligands and catalysts. Research has successfully synthesized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes, showcasing the compound's utility in developing new catalytic systems (Alcarazo et al., 2005).

Continuous-Flow Synthesis

The compound has been applied in the continuous-flow synthesis of highly functionalized imidazo-oxadiazoles, demonstrating its role in streamlining chemical production processes. This method emphasizes the compound's importance in industrial applications, where efficiency and purity are paramount (Herath & Cosford, 2017).

Metal-Organic Frameworks (MOFs)

Derivatives of "1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid" have been used to construct charged Metal-Organic Frameworks (MOFs) with selective gas adsorption properties. These MOFs demonstrate potential for applications in gas storage, separation, and catalysis. The ability to modulate pore sizes and functionalities within these frameworks underlines the compound's versatility in material science (Sen et al., 2014).

Multicomponent Reactions

In the realm of organic synthesis, the compound and its derivatives facilitate multicomponent reactions, leading to fully substituted furans. Such reactions underscore the compound's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Pan et al., 2010).

Safety And Hazards

The safety and hazards of “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For instance, pyridine is known to be a flammable liquid and vapor, and it can cause skin and eye irritation .

Future Directions

The future directions for research on “1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

1-pyridin-3-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQXYOGUUHCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid

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